
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Overview
Description
“3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole” is a chemical compound. It contains a isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other is a nitrogen atom . The compound also contains a boronic ester group, which is a boron atom connected to two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound involves an isoxazole ring attached to a boronic ester group. The isoxazole ring is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other is a nitrogen atom . The boronic ester group consists of a boron atom connected to two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could include borylation and hydroboration reactions . Borylation involves the addition of a boron group to a molecule, while hydroboration involves the addition of a boron-hydrogen group to a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups make it a versatile reagent for nucleophilic and amidation reactions. It’s particularly useful in the synthesis of complex molecules where precise functional group manipulation is required .
Drug Development
In the realm of pharmaceuticals, this compound is utilized in the asymmetric synthesis of amino acids and in Suzuki coupling reactions, which are pivotal for creating diverse medicinal compounds. Additionally, its derivatives are explored as enzyme inhibitors or ligand drugs, offering potential treatments for tumors and microbial infections .
Cancer Research
Boric acid compounds derived from this molecule have shown promise in cancer research. They have been found to induce apoptosis in certain cancer cell lines, such as HCT116 human colon cancer cells and HeLa cells, by generating reactive oxygen species. This suggests a potential application in developing anticancer strategies .
Fluorescent Probes
The compound’s derivatives can act as fluorescent probes for detecting various biological and chemical substances. They are capable of identifying hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is valuable in both biological research and diagnostic applications .
Stimulus-Responsive Drug Carriers
Due to the reversible nature of boronic ester bonds, this compound is instrumental in constructing stimulus-responsive drug carriers. These carriers can respond to changes in pH, glucose levels, and ATP concentrations, enabling controlled drug release for treatments like chemotherapy, insulin delivery, and gene therapy .
Material Science
In material science, the compound is employed in the synthesis of novel copolymers, which are used to study optical and electrochemical properties. These materials have potential applications in creating advanced sensors and electronic devices .
Mechanism of Action
Target of Action
The compound contains aboronic ester functional group, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
The mode of action of this compound is likely related to its boronic ester group. In Suzuki-Miyaura cross-coupling reactions, the boronic ester acts as a nucleophile , attacking an electrophilic carbon to form a new carbon-carbon bond . The exact interaction with its targets would depend on the specific reaction conditions and the other reactants present .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions, it could be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .
Pharmacokinetics
The boronic ester group is generally considered to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific reactions it is involved in and the resulting compounds synthesized. In general, the formation of new carbon-carbon bonds could lead to the creation of a wide range of organic compounds with various biological activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the boronic ester group can be influenced by factors such as temperature and humidity .
Safety and Hazards
properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNJZSNKCNUQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744811 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
CAS RN |
1346808-44-3 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)IS OXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



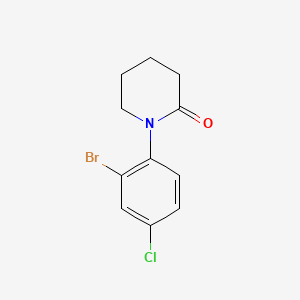
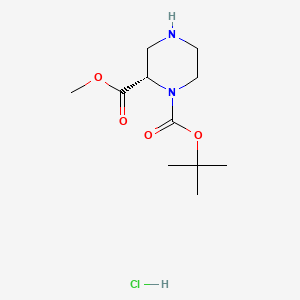

![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)

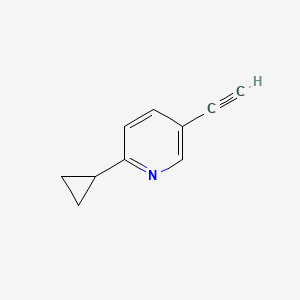
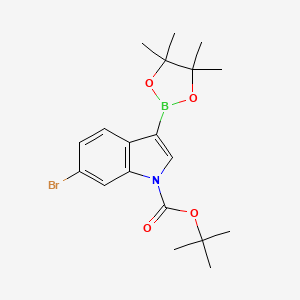
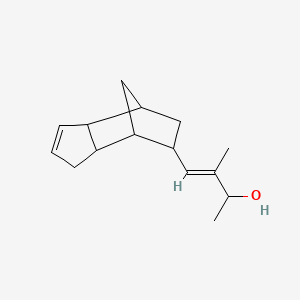
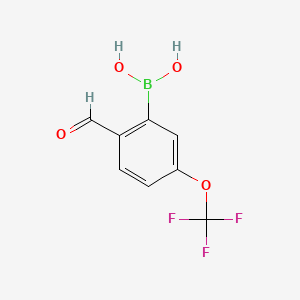


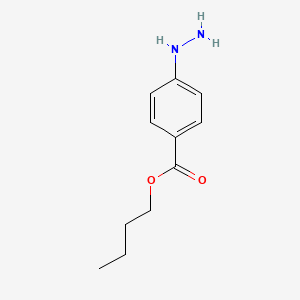
![[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine](/img/structure/B594487.png)